molecular formula C16H10N2O2S B1188183 2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

Cat. No.: B1188183
M. Wt: 294.3g/mol
InChI Key: XOQCMROJRDZJEG-UHFFFAOYSA-N
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Description

2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[2,1-b][1,3]benzothiazole family, which is known for its remarkable pharmacological properties, including antimicrobial, antitumor, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves a multi-component reaction. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and 2-amino benzothiazole in the presence of a catalyst such as l-proline under solvent-free conditions . This method is advantageous due to its short reaction time, lack of side products, and ease of workup.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the aforementioned synthetic route. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices such as solvent-free reactions and green catalysts .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one stands out due to its unique combination of a pyrimido and benzothiazole ring system, which contributes to its diverse biological activities.

Properties

Molecular Formula

C16H10N2O2S

Molecular Weight

294.3g/mol

IUPAC Name

2-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-4-one

InChI

InChI=1S/C16H10N2O2S/c19-14-13(10-6-2-1-3-7-10)15(20)18-11-8-4-5-9-12(11)21-16(18)17-14/h1-9,19H

InChI Key

XOQCMROJRDZJEG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C3N(C2=O)C4=CC=CC=C4S3)O

Origin of Product

United States

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